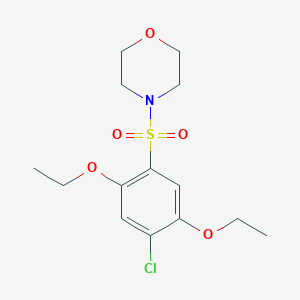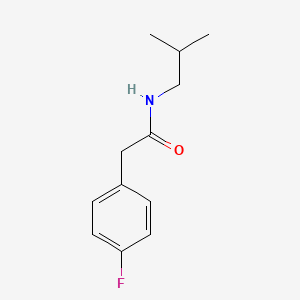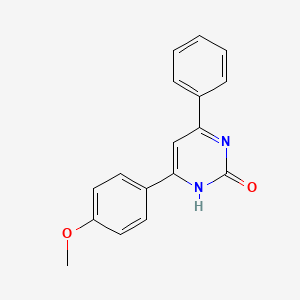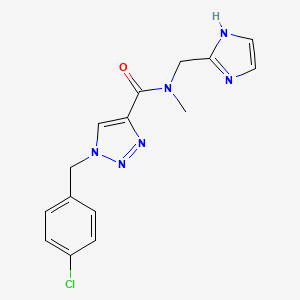![molecular formula C21H27ClN4O B5479495 N-[(1S,2R)-2-[[1-(2-chlorophenyl)piperidin-4-yl]amino]cyclobutyl]-1-methylpyrrole-2-carboxamide](/img/structure/B5479495.png)
N-[(1S,2R)-2-[[1-(2-chlorophenyl)piperidin-4-yl]amino]cyclobutyl]-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S,2R)-2-[[1-(2-chlorophenyl)piperidin-4-yl]amino]cyclobutyl]-1-methylpyrrole-2-carboxamide: is a complex organic compound with a unique structure that includes a piperidine ring, a cyclobutyl group, and a pyrrole carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S,2R)-2-[[1-(2-chlorophenyl)piperidin-4-yl]amino]cyclobutyl]-1-methylpyrrole-2-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the coupling of the cyclobutyl and pyrrole carboxamide moieties. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous-flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-[(1S,2R)-2-[[1-(2-chlorophenyl)piperidin-4-yl]amino]cyclobutyl]-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-[(1S,2R)-2-[[1-(2-chlorophenyl)piperidin-4-yl]amino]cyclobutyl]-1-methylpyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties .
Industry: In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities .
Mecanismo De Acción
The mechanism of action of N-[(1S,2R)-2-[[1-(2-chlorophenyl)piperidin-4-yl]amino]cyclobutyl]-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Titanium(II) chloride: A compound with a different central atom but similar coordination chemistry.
Uniqueness: N-[(1S,2R)-2-[[1-(2-chlorophenyl)piperidin-4-yl]amino]cyclobutyl]-1-methylpyrrole-2-carboxamide is unique due to its combination of a piperidine ring, a cyclobutyl group, and a pyrrole carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
IUPAC Name |
N-[(1S,2R)-2-[[1-(2-chlorophenyl)piperidin-4-yl]amino]cyclobutyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O/c1-25-12-4-7-20(25)21(27)24-18-9-8-17(18)23-15-10-13-26(14-11-15)19-6-3-2-5-16(19)22/h2-7,12,15,17-18,23H,8-11,13-14H2,1H3,(H,24,27)/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOSSYLLNJNKCG-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2CCC2NC3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)N[C@H]2CC[C@H]2NC3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[(2-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5479413.png)
![2-[2-[(Cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5479417.png)


![6-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5479436.png)


![4-(cyclopropylmethyl)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5479458.png)

![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B5479488.png)
![N-{2-[4-(2-methylbenzyl)morpholin-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5479494.png)
![5-[(cycloheptylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5479500.png)
![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)acetamide](/img/structure/B5479503.png)

